2,4-difluoro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide
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Description
This compound belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group . The molecular formula is C21H16F2N4O3S .
Molecular Structure Analysis
The molecular structure is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, related compounds have been involved in various reactions. For example, a Diels–Alder reaction between a key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of a correspondent compound .Scientific Research Applications
Heterocyclic Compound Synthesis
Heterocyclic compounds, including triazolo[1,5-a]pyridines and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, have been synthesized for their significant biological and pharmaceutical activities. The methodologies for synthesizing these compounds involve innovative reactions that could be relevant for synthesizing 2,4-difluoro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide, potentially offering a pathway for exploring its applications in drug discovery and medicinal chemistry (Zheng et al., 2014), (Patel & Patel, 2015).
Antimicrobial and Antiproliferative Activities
Research on structurally similar compounds has highlighted their potential antimicrobial and antiproliferative activities. These studies suggest that compounds within this chemical framework might be effective against various bacterial, fungal, and cancer cell lines, pointing towards potential applications in developing new antimicrobial and anticancer agents (Bhuiyan et al., 2006), (Ilić et al., 2011).
Molecular Docking and In Vitro Screening
Some derivatives have been subjected to molecular docking and in vitro screening to evaluate their binding efficiencies and activities against specific targets, such as enzymes or receptors. This approach can be applied to this compound to predict its biological activity and potential therapeutic applications (Flefel et al., 2018).
Insecticidal Agents
Compounds with similar structures have shown potential as insecticidal agents, indicating that this compound might also possess insecticidal properties. This opens up research avenues in agricultural chemistry for developing new pesticides or insect repellents (Soliman et al., 2020).
Properties
IUPAC Name |
2,4-difluoro-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F2N6O/c24-16-6-7-18(19(25)12-16)23(32)27-17-5-1-3-14(11-17)20-8-9-21-28-29-22(31(21)30-20)15-4-2-10-26-13-15/h1-13H,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPIIIOOLXUXCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)F)F)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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